

# 2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis

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Compound of Interest		
Compound Name:	2-Cyano-3-hydroxyquinoline	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

**2-Cyano-3-hydroxyquinoline** is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of functionalized quinoline derivatives. Its unique combination of a nitrile, a hydroxyl group, and a quinoline core allows for diverse chemical transformations, making it a precursor to compounds with potential applications in medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, characterization, and applications, including experimental protocols and data.

### Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is crucial for the development of new therapeutic agents. **2-Cyano-3-hydroxyquinoline**, with its reactive cyano and hydroxyl groups, offers multiple avenues for

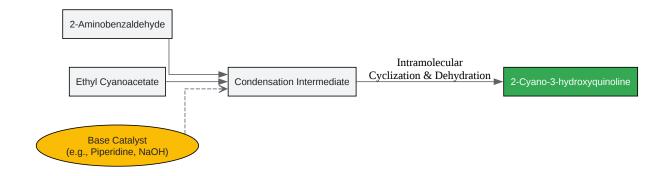


structural modification, enabling the synthesis of diverse libraries of quinoline-based compounds for drug discovery and other applications.

## Synthesis of 2-Cyano-3-hydroxyquinoline

A plausible and efficient method for the synthesis of **2-Cyano-3-hydroxyquinoline** is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group, such as ethyl cyanoacetate. [1][2]

### **Logical Workflow for Friedländer Synthesis**



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Caption: Friedländer synthesis of **2-Cyano-3-hydroxyquinoline**.

## Experimental Protocol: Synthesis via Friedländer Annulation

#### Materials:

- 2-Aminobenzaldehyde
- Ethyl cyanoacetate



- Piperidine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for acidification)
- Distilled water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
- Add a catalytic amount of piperidine (0.1 eq) to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in a minimal amount of hot ethanol and acidify with dilute hydrochloric acid.
- Cool the solution in an ice bath to precipitate the product.
- Filter the solid product, wash with cold water, and dry under vacuum to afford **2-Cyano-3-hydroxyquinoline**.

Note: This is a generalized protocol based on the principles of the Friedländer synthesis.[1][2] Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve higher yields.

## **Physicochemical and Spectroscopic Data**

The following table summarizes the known and predicted physicochemical properties of **2- Cyano-3-hydroxyquinoline**.



Property	Value	Reference
CAS Number	15462-43-8	[3]
Molecular Formula	C10H6N2O	[3]
Molecular Weight	170.17 g/mol	[3]
Appearance	Expected to be a solid	
Melting Point	Not explicitly found in searches	_
Boiling Point	389.3 °C at 760 mmHg (Predicted)	[3]
Refractive Index	1.702 (Predicted)	[3]

Spectroscopic Data (Reference Data for Similar Compounds):

While specific spectra for **2-Cyano-3-hydroxyquinoline** were not found, data for structurally related compounds can provide expected characteristic signals:

- FT-IR (KBr, cm<sup>-1</sup>): A study on 4-hydroxy-3-cyano-7-chloro-quinoline reported characteristic vibrational bands. For **2-Cyano-3-hydroxyquinoline**, one would expect to see:
  - ~3400-3200 cm<sup>-1</sup> (O-H stretching)
  - ~2230-2210 cm<sup>-1</sup> (C≡N stretching)
  - ~1620-1580 cm<sup>-1</sup> (C=N and C=C stretching of the quinoline ring)[4]
- ¹H NMR: Proton NMR spectra of quinoline derivatives typically show signals in the aromatic region (δ 7.0-9.0 ppm). The proton on the C4 position is expected to be a singlet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.[5]
- 13C NMR: The carbon spectrum would show signals for the nine carbons of the quinoline ring and the carbon of the cyano group. The cyano carbon typically appears around  $\delta$  115-120 ppm. Aromatic carbons will resonate in the  $\delta$  110-160 ppm region.[6]

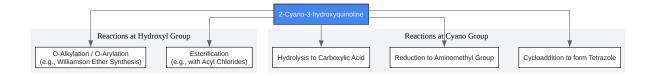


Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z =
170, corresponding to the molecular weight of the compound.

## **Applications as a Synthetic Intermediate**

The reactivity of the cyano and hydroxyl groups makes **2-Cyano-3-hydroxyquinoline** a versatile intermediate for the synthesis of more complex quinoline derivatives.

## **Potential Synthetic Transformations**



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Caption: Potential synthetic pathways from 2-Cyano-3-hydroxyquinoline.

# Experimental Protocol: O-Alkylation of 2-Cyano-3-hydroxyquinoline

This protocol describes a general procedure for the synthesis of 3-alkoxy-2-cyanoquinoline derivatives.

#### Materials:

- 2-Cyano-3-hydroxyquinoline
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Potassium carbonate (base)
- Acetone or Dimethylformamide (DMF) (solvent)



#### Procedure:

- To a solution of 2-Cyano-3-hydroxyquinoline (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 50-60 °C and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-alkoxy-2-cyanoquinoline.

## **Potential in Drug Development**

While specific biological activities for derivatives of **2-Cyano-3-hydroxyquinoline** are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore. The functional groups of **2-Cyano-3-hydroxyquinoline** allow for the introduction of various pharmacophoric features, potentially leading to the discovery of novel bioactive molecules. For instance, the cyano group can be a key interaction point with biological targets, and the hydroxyl group provides a handle for improving solubility and introducing further diversity.[7][8]

#### Conclusion

**2-Cyano-3-hydroxyquinoline** is a promising and versatile intermediate in organic synthesis. The probable ease of its synthesis via the Friedländer reaction, combined with the reactivity of its functional groups, makes it a valuable starting material for the construction of a wide range of substituted quinolines. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry and materials science.



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#### References

- 1. Friedländer synthesis Wikipedia [en.wikipedia.org]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. 2-CYANO-3-HYDROXYQUINOLINE | 15462-43-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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